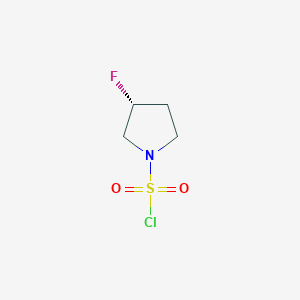

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride

Vue d'ensemble

Description

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride: is a chemical compound that features a fluorine atom attached to the third carbon of a pyrrolidine ring, which is further bonded to a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves the fluorination of pyrrolidine derivatives followed by sulfonylation. One common method is the reaction of (3R)-3-fluoropyrrolidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors may be employed to ensure consistent production and to minimize the risks associated with handling reactive intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to (3R)-3-fluoropyrrolidine by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base such as triethylamine.

Reduction Reactions: Often employ strong reducing agents like lithium aluminum hydride in anhydrous solvents.

Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Applications De Recherche Scientifique

1.1. Drug Development

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is utilized in the synthesis of various bioactive molecules, particularly in the context of targeted protein degradation strategies such as PROTAC (proteolysis-targeting chimeras). These compounds are designed to recruit E3 ubiquitin ligases to target proteins for degradation, providing a novel approach to treating diseases characterized by protein overexpression or aggregation, including certain cancers.

Case Study: PROTAC Compounds

- A recent study highlighted the use of bifunctional compounds incorporating this compound to modulate the degradation of Rapidly Accelerated Fibrosarcoma (RAF) proteins. This approach has shown promise in treating cancers associated with RAF overactivation, suggesting that such compounds could overcome limitations of traditional small molecule inhibitors .

1.2. Antiviral and Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against HIV and potential anticancer effects. For example, modifications of this compound have been explored for their ability to inhibit viral infectivity factors and demonstrate antiproliferative activity across various cancer cell lines.

Case Study: Antiviral Activity

- In vitro studies demonstrated that certain derivatives incorporating this sulfonyl chloride showed enhanced activity against HIV-1, indicating its potential as a scaffold for developing new antiviral agents .

2.1. Building Block for Heterocycles

The compound serves as an essential building block in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Its unique structure allows for the introduction of fluorine and sulfonyl groups, which can significantly enhance the pharmacological properties of resultant molecules.

Table 1: Comparison of Synthetic Applications

| Application Type | Description | Examples |

|---|---|---|

| Heterocyclic Synthesis | Used to create various heterocycles with enhanced biological activity | Anticancer agents, antivirals |

| PROTAC Development | Serves as a key component in PROTACs for targeted protein degradation | RAF inhibitors |

| Bioactive Derivatives | Modification leads to compounds with improved efficacy against diseases | HIV inhibitors |

2.2. Synthesis Methodology

The synthesis of this compound typically involves:

- Formation of pyrrolidine derivatives.

- Introduction of the sulfonyl chloride functional group through chlorosulfonic acid or related reagents.

- Fluorination at the 3-position using selective fluorinating agents.

This methodology allows for precise control over the stereochemistry and functionalization of the compound.

Mécanisme D'action

The mechanism of action of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with nucleophilic sites on enzymes, proteins, and other biological molecules. The fluorine atom on the pyrrolidine ring can also influence the compound’s interaction with molecular targets by altering its electronic properties and steric hindrance.

Comparaison Avec Des Composés Similaires

(3R)-3-Chloropyrrolidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

(3R)-3-Bromopyrrolidine-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.

(3R)-3-Iodopyrrolidine-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by the presence of a sulfonyl chloride functional group, exhibits unique reactivity and biological properties that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₄H₈ClFNO₂S

- Molecular Weight : 173.63 g/mol

This compound features a fluorine atom at the 3-position of the pyrrolidine ring, which is known to influence its biological activity significantly.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition of enzymatic activities.

Inhibition Studies

Research has indicated that compounds containing the fluoropyrrolidine moiety can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, studies on analogs of this compound have shown that they can undergo metabolic activation, leading to irreversible binding to liver microsomal proteins. This binding is time and NADPH-dependent, suggesting a complex mechanism involving metabolic activation and subsequent enzyme inhibition .

Dipeptidyl Peptidase-IV Inhibition

In a study evaluating two DPP-IV inhibitor analogs containing fluoropyrrolidine, it was found that these compounds demonstrated significant metabolic activation. The irreversible binding of these compounds to liver microsomal proteins was enhanced by the presence of reduced glutathione (GSH) or N-acetylcysteine (NAC), indicating the formation of reactive intermediates . This suggests that this compound could potentially serve as a scaffold for developing effective DPP-IV inhibitors.

Toxicological Considerations

The reactivity of the fluorine atom in this compound raises concerns regarding toxicity. Compounds with electrophilic fluorine atoms can alkylate biological targets, leading to adverse effects if not properly managed. For example, studies have shown that similar fluorinated compounds can undergo hydrolysis in physiological conditions, resulting in toxic byproducts .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | Biological Target | Mode of Action | IC50 (µM) |

|---|---|---|---|

| This compound | DPP-IV | Irreversible inhibition | Not specified |

| Trifluoromethyl analog | Various enzymes | Covalent modification | Variable |

| Non-fluorinated analog | DPP-IV | Competitive inhibition | 25 ± 5 |

Propriétés

IUPAC Name |

(3R)-3-fluoropyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKDRXJNIMWUMX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.